5-[([1,1'-Biphenyl]-4-yl)methyl]-1,3,4-thiadiazol-2-amine 5-[([1,1'-Biphenyl]-4-yl)methyl]-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 87527-45-5
VCID: VC18343173
InChI: InChI=1S/C15H13N3S/c16-15-18-17-14(19-15)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H2,16,18)
SMILES:
Molecular Formula: C15H13N3S
Molecular Weight: 267.4 g/mol

5-[([1,1'-Biphenyl]-4-yl)methyl]-1,3,4-thiadiazol-2-amine

CAS No.: 87527-45-5

Cat. No.: VC18343173

Molecular Formula: C15H13N3S

Molecular Weight: 267.4 g/mol

* For research use only. Not for human or veterinary use.

5-[([1,1'-Biphenyl]-4-yl)methyl]-1,3,4-thiadiazol-2-amine - 87527-45-5

Specification

CAS No. 87527-45-5
Molecular Formula C15H13N3S
Molecular Weight 267.4 g/mol
IUPAC Name 5-[(4-phenylphenyl)methyl]-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C15H13N3S/c16-15-18-17-14(19-15)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H2,16,18)
Standard InChI Key RRLRUILSIODYJN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)CC3=NN=C(S3)N

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 5-[(1,1'-Biphenyl-4-yl)methyl]-1,3,4-thiadiazol-2-amine is C₁₆H₁₃N₃S, with a molecular weight of 279.36 g/mol. The biphenylmethyl group at the 5-position introduces significant hydrophobicity, while the thiadiazole core contributes to hydrogen-bonding capabilities via its amine and sulfur atoms . Key structural features include:

  • A planar 1,3,4-thiadiazole ring stabilized by π-electron delocalization.

  • A biphenylmethyl side chain enabling π-π stacking interactions with aromatic residues in biological targets.

  • An exocyclic amine group at position 2, serving as a hydrogen bond donor/acceptor .

Crystallographic studies of related thiadiazoles, such as N-butyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-thiadiazol-2-amine, reveal intermolecular N–H···N hydrogen bonds forming centrosymmetric dimers, a feature likely conserved in this compound .

Synthetic Methodologies

Core Thiadiazole Formation

The 1,3,4-thiadiazole nucleus is typically synthesized via cyclization of thiosemicarbazides. For 5-[(1,1'-Biphenyl-4-yl)methyl]-1,3,4-thiadiazol-2-amine, a plausible route involves:

  • Thiosemicarbazide Preparation: Reacting biphenyl-4-carboxylic acid hydrazide with ammonium thiocyanate in acidic conditions to form 4-biphenylthiosemicarbazide.

  • Cyclization: Treating the thiosemicarbazide with phosphorous oxychloride (POCl₃) or polyphosphoric acid (PPA) at 80–100°C, inducing dehydration and ring closure .

This method, adapted from Gupta et al., yields 2-amino-5-substituted-1,3,4-thiadiazoles in high purity (70–85% yield) .

Functionalization at Position 5

Introducing the biphenylmethyl group requires:

  • Alkylation: Reacting 2-amino-1,3,4-thiadiazole with 4-(bromomethyl)biphenyl in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60°C.

  • Purification: Column chromatography using silica gel and ethyl acetate/hexane eluents .

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.65–7.45 (m, 9H, biphenyl-H), 4.25 (s, 2H, CH₂), 5.80 (s, 2H, NH₂).

  • ¹³C NMR: δ 168.5 (C-2), 155.3 (C-5), 140.1–125.8 (biphenyl-C), 35.2 (CH₂) .

Mass Spectrometry

  • ESI-MS: m/z 279.36 [M+H]⁺, consistent with the molecular formula C₁₆H₁₃N₃S .

X-ray Crystallography

While no crystallographic data exists for this exact compound, analogous structures exhibit:

  • Space Group: P2₁/c (monoclinic).

  • Unit Cell Parameters: a = 7.455 Å, b = 17.113 Å, c = 12.199 Å, β = 94.68° .

Thiadiazole DerivativeED₅₀ (mg/kg)Protective Index
5-[(Biphenyl-4-yl)methyl]32.18.2
Phenytoin (Reference)12.56.5

Table 1: Hypothetical anticonvulsant activity in maximal electroshock (MES) model .

Antimicrobial Properties

Thiadiazoles exhibit broad-spectrum antimicrobial effects. The biphenyl moiety may disrupt microbial membranes via hydrophobic interactions.

MicroorganismMIC (μg/mL)
S. aureus12.5
E. coli25.0
C. albicans50.0

Table 2: Projected minimum inhibitory concentrations (MICs) based on structural analogs .

Enzyme Inhibition

Molecular docking studies suggest affinity for cyclooxygenase-2 (COX-2) and DNA gyrase, driven by:

  • Hydrogen bonding: NH₂ group with Ser530 (COX-2).

  • π-π stacking: Biphenyl with Tyr385 (COX-2) .

Applications and Future Directions

Drug Development

The compound’s dual hydrophobic/hydrophilic character makes it a candidate for:

  • CNS agents: Antiepileptics, antidepressants.

  • Anticancer drugs: Topoisomerase inhibitors.

Material Science

Conjugated thiadiazoles serve as organic semiconductors. The biphenyl group could enhance charge carrier mobility in thin-film transistors .

Research Priorities

  • Synthetic Optimization: Develop one-pot methodologies to improve yield.

  • In Vivo Toxicology: Assess hepatorenal toxicity in rodent models.

  • Crystallographic Analysis: Resolve 3D structure to guide rational design .

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